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molecular formula C6H9N3 B1313603 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 762233-62-5

1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No. B1313603
M. Wt: 123.16 g/mol
InChI Key: ZPRTZMMXOLTYSI-UHFFFAOYSA-N
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Patent
US08653059B2

Procedure details

1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (670 mg) obtained in Step A above was treated with 4N hydrochloric acid (4 mL). After 1.5 h, the reaction mixture was concentrated. The residue was purified on a Biotage Horizon® system (silica, gradient 10-19% methanol containing 10% concentrated ammonium hydroxide in dichloromethane) to yield 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. LC-MS 124.1 (M+1).
Name
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH2:7][N:8](C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:9][C:5]=2[CH:4]=[N:3]1.Cl>>[CH3:1][N:2]1[C:6]2[CH2:7][NH:8][CH2:9][C:5]=2[CH:4]=[N:3]1

Inputs

Step One
Name
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Quantity
670 mg
Type
reactant
Smiles
CN1N=CC2=C1CN(C2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a Biotage Horizon® system (silica, gradient 10-19% methanol containing 10% concentrated ammonium hydroxide in dichloromethane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN1N=CC2=C1CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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